3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and a propanoic acid moiety at position 3. The propanoic acid group enhances solubility and enables salt formation, which is advantageous for pharmacokinetics. The tert-butyl substituent likely improves metabolic stability by steric shielding .
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)16-10-8(6-14-16)11(19)15(7-13-10)5-4-9(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJRQSZXBYAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a novel compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₂H₁₆N₄O₃
- Molecular Weight : 264.28 g/mol
- CAS Number : 1105196-70-0
- Physical Form : Solid
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a variety of biological activities. The specific mechanisms of action for this compound are still under investigation, but several studies suggest the following potential mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown significant inhibitory effects on CDK2 and CDK9, which are critical for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridine derivatives have demonstrated IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong potential as anticancer agents .
- Antiproliferative Activity : Studies have reported that compounds with similar structures exhibit antiproliferative effects against various human cancer cell lines such as HeLa and A375. This suggests a potential role in cancer treatment through the inhibition of tumor cell growth .
- Modulation of Inflammatory Pathways : The compound may also influence inflammatory pathways due to its structural similarities with known anti-inflammatory agents. Research indicates that derivatives with propanoic acid moieties often exhibit enhanced lipophilicity and anti-inflammatory activity .
Biological Activity Data Summary
Case Study 1: Anticancer Properties
A recent study explored the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer types, suggesting a promising avenue for further development as anticancer therapeutics .
Case Study 2: Inhibition of Inflammatory Responses
Another research project focused on the anti-inflammatory potential of similar compounds in vivo. The study demonstrated that certain derivatives could effectively reduce inflammation markers in animal models, supporting the hypothesis that this class of compounds could be developed into therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 1, 3, and 5 of the pyrazolo[3,4-d]pyrimidine scaffold:
Key Observations :
- Thermal Stability : Aryl-substituted derivatives (e.g., 14a, 17a) exhibit high melting points (>340°C and 266–268°C), attributed to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
- Solubility: The propanoic acid moiety in the target compound and its methyl analog () enhances water solubility compared to esters (e.g., ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-...)acetate ) or amides (e.g., ’s trifluoromethylphenylpropanamide ).
Structure-Activity Relationships (SAR)
Position 1 Substitutions: tert-Butyl (Target): Enhances lipophilicity and metabolic stability.
Position 5 Modifications: Propanoic Acid (Target): Improves solubility and enables prodrug strategies. Amides/Esters (): Reduce solubility but may enhance membrane permeability .
Position 3/4 Functional Groups: Imino (17a): May participate in hydrogen bonding with biological targets . Thioxo (12a): Alters electronic properties and redox behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
